2,5-Dinitroanisole

説明

Historical Context and Discovery

The historical development of this compound research can be traced to the broader investigation of nitroaromatic compounds that began in the late nineteenth century. Early chemical literature documents the systematic study of various nitrated aromatic compounds, with foundational work appearing in prominent chemical journals of the era. The compound 2-methoxy-1,4-dinitrobenzene, which corresponds to this compound, was first reported in chemical literature as early as 1878, indicating the long-standing scientific interest in this class of compounds.

The methodical investigation of dinitroanisole compounds gained momentum during the early twentieth century as chemists developed more sophisticated techniques for aromatic nitration and compound characterization. Historical records indicate that researchers such as Bantlin, Henriques, and Holleman made significant contributions to understanding the preparation and properties of various dinitroanisole derivatives during the late 1800s and early 1900s. These early investigations laid the groundwork for modern understanding of nitroaromatic chemistry and established the foundation for subsequent research into specific positional isomers.

The systematic nomenclature and classification of this compound evolved alongside advances in chemical understanding and analytical techniques. Early researchers recognized the importance of positional isomerism in determining compound properties, leading to careful distinction between different dinitroanisole variants. The compound received formal Chemical Abstracts Service registration with the identifier 3962-77-4, establishing its unique identity within chemical databases and facilitating standardized research communication.

Modern research into this compound has benefited from advanced analytical techniques that were unavailable to early investigators. Contemporary studies have provided detailed characterization of the compound's physical and chemical properties, enabling more precise understanding of its behavior and potential applications. The compound continues to serve as a subject of scientific investigation, with ongoing research contributing to broader understanding of nitroaromatic chemistry and its industrial applications.

Structural Classification and Nomenclature

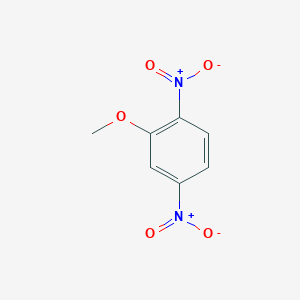

This compound belongs to the chemical classification of nitroaromatic compounds, specifically within the subcategory of polynitrated methoxybenzenes. The compound's systematic International Union of Pure and Applied Chemistry name is 2-methoxy-1,4-dinitrobenzene, which precisely describes its structural features. This nomenclature reflects the standard convention for naming aromatic compounds with multiple substituents, where the methoxy group serves as the principal functional group and the nitro groups are identified by their numerical positions.

The molecular formula of this compound is represented as C₇H₆N₂O₅, indicating the presence of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and five oxygen atoms. This formula encompasses the benzene ring structure, the methoxy substituent, and two nitro groups, providing a complete atomic composition of the molecule. The molecular weight of the compound is 198.13 grams per mole, which is consistent across multiple authoritative chemical databases.

Table 1: Physical and Chemical Properties of this compound

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for the compound is COC1=C(C=CC(=C1)N+[O-])N+[O-], which provides a linear representation of the molecular structure. The International Chemical Identifier notation is InChI=1S/C7H6N2O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3, offering an alternative standardized structural description.

The compound exists as a crystalline solid under standard conditions, typically appearing as a white to yellow material depending on purity and crystallization conditions. The color variation reflects the influence of nitro groups on the electronic structure of the aromatic system, which affects light absorption characteristics. The compound's physical appearance serves as an important identifier for laboratory handling and quality assessment purposes.

Positional Isomerism in Dinitroanisole Derivatives

The phenomenon of positional isomerism in dinitroanisole compounds represents a fundamental aspect of aromatic chemistry, where identical molecular formulas yield distinct compounds based on substituent positioning. Four primary positional isomers exist within the dinitroanisole family, each characterized by unique placement patterns of the two nitro groups relative to the methoxy substituent on the benzene ring. These isomers demonstrate how positional variations can significantly influence chemical properties, reactivity, and applications despite maintaining identical atomic compositions.

2,4-Dinitroanisole represents one of the most extensively studied members of this isomeric family, bearing the Chemical Abstracts Service number 119-27-7. This isomer features nitro groups positioned at the 2 and 4 carbon atoms relative to the methoxy group, creating a substitution pattern that has found significant application in explosives research and development. The compound has gained particular attention as an insensitive munitions compound, demonstrating how positional arrangement can influence sensitivity and explosive characteristics.

2,6-Dinitroanisole, identified by Chemical Abstracts Service number 3535-67-9, represents another distinct positional variant where both nitro groups occupy positions adjacent to the methoxy substituent. This arrangement creates unique steric and electronic effects that differentiate its properties from other isomers. The symmetric positioning of the nitro groups relative to the methoxy group results in distinctive spectroscopic and chemical behavior patterns.

Table 2: Positional Isomers of Dinitroanisole

| Isomer Name | Chemical Abstracts Service Number | Nitro Group Positions | International Union of Pure and Applied Chemistry Name |

|---|---|---|---|

| 2,4-Dinitroanisole | 119-27-7 | 2, 4 | 1-methoxy-2,4-dinitrobenzene |

| This compound | 3962-77-4 | 2, 5 | 2-methoxy-1,4-dinitrobenzene |

| 2,6-Dinitroanisole | 3535-67-9 | 2, 6 | 2-methoxy-1,3-dinitrobenzene |

| 3,5-Dinitroanisole | 5327-44-6 | 3, 5 | 1-methoxy-3,5-dinitrobenzene |

3,5-Dinitroanisole, bearing Chemical Abstracts Service number 5327-44-6, presents a substitution pattern where both nitro groups are positioned meta to the methoxy group. This arrangement creates symmetrical substitution that influences both the compound's physical properties and chemical reactivity. The meta positioning results in distinctive electronic effects that differentiate this isomer from others in the series.

The positional isomerism observed in dinitroanisole derivatives has significant implications for understanding aromatic substitution chemistry and the influence of substituent effects. Recent research has highlighted how positional variations can dramatically affect chemical reactivity, particularly in specialized applications such as domino reactions and cyclization processes. Studies have demonstrated that the specific positioning of nitro groups relative to the methoxy substituent can influence reaction pathways, product formation, and overall chemical behavior.

Research into the comparative properties of dinitroanisole isomers has revealed important insights into the relationship between molecular structure and chemical behavior. The electron-withdrawing nature of nitro groups combined with the electron-donating character of the methoxy group creates complex electronic environments that vary significantly based on positional arrangements. These variations manifest in differences in melting points, solubility characteristics, spectroscopic properties, and chemical reactivity patterns.

特性

IUPAC Name |

2-methoxy-1,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBJXSCTPOBLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511707 | |

| Record name | 2-Methoxy-1,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3962-77-4 | |

| Record name | 2-Methoxy-1,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Principle

2,5-Dinitrochlorobenzene serves as the electrophilic aromatic substrate, where the chlorine atom is displaced by a methoxide ion (CH3O−) to yield 2,5-dinitroanisole. This method benefits from regioselective substitution and relatively mild conditions.

Typical Procedure

- Reagents: 2,5-Dinitrochlorobenzene, methanol, sodium hydroxide (NaOH), and optionally magnesium oxide or calcium oxide as pH modifiers.

- Solvent: Methanol acts both as solvent and nucleophile source.

- Base: A composite inorganic base (NaOH combined with MgO or CaO) dissolved in methanol to form a methanolic alkali solution.

- Reaction Conditions: Controlled temperature between 60–70 °C, slow addition of methanolic alkali to the solution of 2,5-dinitrochlorobenzene in methanol.

- Workup: Cooling crystallization, filtration, washing with water at 30–35 °C, and drying.

Advantages

- High selectivity and yield (typically >95%).

- Reduced hydrolysis side-products such as 2,5-dinitrophenol due to moderated basicity by composite base.

- Lower water usage and waste generation compared to aqueous base methods.

- Recyclable mother liquors after pH adjustment and crystallization.

Example Data Table

| Parameter | Typical Value | Notes |

|---|---|---|

| Molar ratio (NaOH : MgO) | 15–25 : 1 | Composite base ratio for pH control |

| Molar ratio (Methanol : 2,5-Dinitrochlorobenzene) | 2–4 : 1 | Solvent and nucleophile excess |

| Reaction temperature | 60–70 °C | Optimized to balance rate and selectivity |

| Reaction time | 3 hours | Ensures complete conversion |

| Yield | ~96% | Based on starting dinitrochlorobenzene |

| Purity (HPLC) | >99% | High chromatographic purity |

Direct Nitration Route

Reaction Principle

Anisole or mono-nitroanisole is subjected to nitration using mixed acid (nitric and sulfuric acid) under controlled temperature to introduce nitro groups at the 2 and 5 positions.

Typical Procedure

- Reagents: Anisole or 2-nitroanisole, concentrated nitric acid, and sulfuric acid.

- Conditions: Low temperature (0–10 °C) to control regioselectivity and avoid over-nitration.

- Workup: Quenching in ice, neutralization, extraction, and recrystallization.

Challenges

- Regioselectivity is difficult to control; mixtures of isomers (2,4- and this compound) may form.

- Lower yields of pure this compound compared to NAS.

- Requires careful temperature and acid concentration control.

Research Findings and Industrial Considerations

Composite Base Use: Incorporation of magnesium oxide or calcium oxide with sodium hydroxide in methanol reduces hydrolysis of dinitrochlorobenzene, minimizing formation of dinitrophenol impurities and improving yield and purity. This approach also reduces aqueous waste and is suitable for scale-up.

Reaction Optimization: Balancing reaction temperature and base strength is critical. Excessive temperature or strong base accelerates hydrolysis side reactions, reducing product purity.

Environmental Impact: Methanolic alkali solutions reduce water usage and waste compared to aqueous base methods, aligning with green chemistry principles.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,5-Dinitrochlorobenzene | Methanol, NaOH + MgO or CaO, 60–70 °C, 3 h | ~96 | >99 | High yield, purity, recyclable mother liquor | Requires chlorinated precursor |

| Direct Nitration | Anisole or 2-nitroanisole | Mixed acid nitration, 0–10 °C | Variable (lower) | Variable | Simple reagents | Poor regioselectivity, mixed isomers |

化学反応の分析

Types of Reactions: 2,5-Dinitroanisole undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted by nucleophiles under basic conditions, forming different derivatives.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Oxidation: Strong oxidizing agents like potassium permanganate under controlled conditions.

Major Products:

Reduction: 2,5-Diaminoanisole.

Substitution: Various substituted anisole derivatives depending on the nucleophile used.

Oxidation: Oxidized products depending on the reaction conditions.

科学的研究の応用

Chemical Properties and Structure

2,5-Dinitroanisole is characterized by the molecular formula , featuring two nitro groups at the 2 and 5 positions of the anisole ring. This specific substitution pattern influences its chemical reactivity and stability, making it suitable for multiple applications.

Chemistry

- Synthesis of Intermediates : 2,5-DNA serves as an intermediate in synthesizing dyes, pigments, and various organic compounds. Its reactivity allows for the formation of substituted anisole derivatives through reduction and substitution reactions. For example, it can be reduced to form 2,5-diaminoanisole.

- Explosive Research : The compound is investigated for its potential as a safer alternative to traditional explosives like TNT due to its unique thermal stability and lower sensitivity. It has been studied for use in formulations that require less sensitivity while maintaining explosive efficiency .

Biology

- Biological Activity Studies : Researchers have explored the biological interactions of 2,5-DNA with various biomolecules. Its nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that may interact with proteins and nucleic acids. This aspect is critical in understanding its potential toxicity and metabolic pathways.

- Toxicological Assessments : Studies have assessed the toxicity of 2,5-DNA in animal models, revealing effects such as splenic enlargement and neurotoxicity at high doses. These findings are essential for evaluating environmental impacts and safety regulations concerning munitions containing this compound .

Medicine

- Pharmaceutical Development : There is ongoing research into the potential medicinal properties of 2,5-DNA. Its derivatives are being investigated for their pharmacological effects, which could lead to new drug developments targeting various diseases.

Explosives Manufacturing

2,5-DNA is utilized in producing explosives due to its stability and energetic properties. It is often incorporated into formulations designed to reduce sensitivity while enhancing performance. For example:

| Explosive Mixture | Components |

|---|---|

| IMX-101 | 2,5-DNA + other stabilizers |

| PAX-21 | 2,5-DNA + polymeric binders |

These formulations are particularly valuable in military applications where safety is paramount .

Environmental Impact Studies

Research has shown that 2,5-DNA can degrade in soil environments through microbial action, leading to less toxic metabolites like 2-amino-4-nitroanisole. Understanding these degradation pathways is crucial for assessing the environmental risks associated with its use in munitions .

Case Study 1: Toxicity Assessment

A study conducted on rats demonstrated that exposure to varying doses of 2,5-DNA resulted in dose-dependent toxicity effects. The lowest observed adverse effect level (LOAEL) was determined to be at 50 mg/kg/day. These findings highlight the need for careful monitoring of exposure levels in environments where this compound is used .

Case Study 2: Biodegradation Pathways

Research on the biodegradation of 2,5-DNA revealed that certain bacterial strains could metabolize this compound effectively under aerobic conditions. This biotransformation leads to less harmful products and suggests potential remediation strategies for contaminated sites .

作用機序

The mechanism of action of 2,5-Dinitroanisole involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physical Properties

Key isomers of dinitroanisole include 2,4-dinitroanisole, 2,5-dinitroanisole, and 2,6-dinitroanisole. Their structural differences significantly influence physical and chemical properties.

*CAS inferred from common databases; †Referred to as 1,4-dinitro-2-methoxybenzene in synthesis studies ; ‡Assumed based on nitroaromatic behavior .

Reactivity and Stability

- Photochemical Behavior: this compound: Limited direct data, but nitration studies suggest its formation involves competing isomer pathways . 3,5-Dinitroanisole (related compound): Exhibits a triplet state (λmax = 475 nm) during photohydrolysis, with a lifetime of ~27 ns in neutral solutions. This reactivity is attributed to nitro group electron-withdrawing effects . 2,4-Dinitroanisole: Undergoes microbial degradation via nitroreductases in Rhizobium lichtii, producing metabolites like 2-amino-4-nitroanisole .

- Synthetic Pathways: Nitration of 3-nitroanisole yields this compound as a major product, though competing isomers (e.g., 2,3- and 4,5-dinitroanisole) may form in minor quantities . 2,6-Dinitroanisole is synthesized via nitration of o-nitroanisole, with strict regioselectivity due to steric and electronic factors .

Key Research Findings

No analogous studies exist for this compound, suggesting a research gap in its environmental fate.

Photochemical Reactivity :

- The triplet state lifetime of 3,5-dinitroanisole (27 ns) contrasts with shorter-lived intermediates in 2,4- and 2,6-isomers, implying variable photostability among isomers .

Synthetic Challenges :

- Isomer separation during this compound synthesis is complex due to co-formation of 2,3- and 4,5-isomers, requiring advanced chromatographic techniques .

生物活性

2,5-Dinitroanisole (2,5-DNA) is a nitroaromatic compound that has garnered attention due to its potential applications in munitions and explosives. While research has predominantly focused on its structural analogs, particularly 2,4-dinitroanisole (DNAN), emerging studies indicate that 2,5-DNA possesses distinct biological activities that warrant further exploration.

Chemical Structure

The molecular formula of 2,5-DNA is . The compound features two nitro groups at the 2 and 5 positions of the anisole ring, which significantly influences its chemical reactivity and biological interactions.

Toxicological Profile

Recent studies have assessed the toxicological effects of 2,5-DNA on various biological systems. The compound exhibits moderate toxicity levels:

- Acute Toxicity : In laboratory settings, the lethal dose (LD50) for oral administration in rats was found to be approximately 199 mg/kg . This suggests a relatively low acute toxicity compared to other nitroaromatic compounds.

- Inhalation Toxicity : Inhalation studies indicated minimal toxicity at concentrations of up to 3 mg/m³ over four hours. However, higher concentrations (2900 mg/m³) resulted in observable symptoms like decreased activity and breathing abnormalities but no fatalities .

Environmental Impact

The environmental persistence and biodegradation of 2,5-DNA have been studied in relation to its metabolites. Under anaerobic conditions, it has been shown to undergo biotransformation into less harmful products:

- Biodegradation Pathways : Microbial reduction processes convert 2,5-DNA into various metabolites such as 2-methoxy-5-nitroaniline (MENA) and 2,4-diaminoanisole (DAAN) . These transformations are crucial for understanding the environmental fate of the compound.

Ecotoxicity Studies

Ecotoxicological assessments have highlighted the potential impact of 2,5-DNA on aquatic life:

- Zebrafish Embryo Assays : Research involving zebrafish embryos demonstrated significant developmental effects from exposure to biotransformation products of 2,5-DNA. The lowest observable effect levels (LOEL) were noted at concentrations as low as 6.4 µM for certain metabolites .

| Compound | LOEL (µM) | Observed Effects |

|---|---|---|

| MENA | 6.4 | Developmental deformities |

| DAAN | 640 | Neurotoxicity (reduced swimming activity) |

Biodegradation Research

A pivotal study investigated the aerobic biodegradation of DNAN by various bacterial strains. The research revealed that under aerobic conditions, certain bacteria could effectively metabolize DNAN into less harmful products . This finding is relevant for assessing the biodegradability of similar compounds like 2,5-DNA.

Toxicity Assessment in Wildlife

A comprehensive wildlife toxicity assessment indicated that chronic exposure to DNAN resulted in significant adverse effects on aquatic organisms. The chronic no-effect concentration was determined to be around 6-8 mg/L for sensitive species . This information is critical for evaluating the ecological risks associated with both DNAN and potentially related compounds like 2,5-DNA.

Q & A

Q. What analytical techniques are recommended for characterizing the physicochemical properties of 2,5-dinitroanisole?

To characterize this compound, employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. For thermal stability, use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. These methods align with protocols validated for structurally similar compounds like 2,4-dinitroanisole (DNAN) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Synthesis typically involves nitration of anisole derivatives under controlled conditions. Optimize reaction parameters such as temperature (0–5°C for nitration), stoichiometry of nitric acid, and reaction time to minimize byproducts like 2,4- or 3,5-isomers. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>98%). Validate synthesis outcomes using mass spectrometry (MS) and elemental analysis .

Q. What methodologies are used to assess the environmental persistence of this compound?

Conduct soil sorption experiments (e.g., batch equilibrium tests) to measure the compound’s affinity for organic matter (log Koc). For degradation studies, use aerobic/anaerobic microcosms with soil or water samples, monitoring parent compound depletion via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Compare degradation rates under varying pH and redox conditions to identify critical environmental drivers .

Advanced Research Questions

Q. How does pressure affect the phase behavior of this compound, and what experimental approaches are suitable for studying this?

Use high-pressure Raman spectroscopy and synchrotron X-ray diffraction to probe phase transitions under controlled pressures (e.g., 0–10 GPa). For computational validation, apply density functional theory (DFT) to model lattice parameters and vibrational modes. These methods, validated for 2,4-DNAN, reveal pressure-induced polymorphic transitions critical for understanding its stability in munitions formulations .

Q. What are the dominant degradation pathways of this compound in advanced oxidation processes (AOPs)?

In UV/H2O2 or Fenton systems, degradation proceeds via •OH radical attack at the methoxy group or nitro positions. Use compound-specific isotope analysis (CSIA) to track <sup>13</sup>C/<sup>12</sup>C fractionation during bond cleavage. Complement this with DFT calculations to map reaction pathways, identifying intermediates like phenolic derivatives or nitroso compounds. Experimental validation via time-resolved LC-MS/MS captures transient intermediates .

Q. How do isotopic signatures (δ<sup>13</sup>C, δ<sup>15</sup>N) inform the environmental fate of this compound?

Isotopic fractionation during biodegradation or photolysis reflects bond-breaking mechanisms. For this compound, measure position-specific <sup>13</sup>C isotope effects using <sup>13</sup>C NMR and isotope ratio mass spectrometry (IRMS) . Compare experimental data with theoretical isotopic enrichment factors derived from DFT to distinguish abiotic vs. biotic degradation pathways .

Q. What computational tools predict the detonation performance of this compound-based formulations?

Combine ReaxFF molecular dynamics (MD) simulations with Cheetah thermochemical code to model detonation velocity (VOD) and pressure. Input experimental thermophysical data (e.g., density, heat of formation) and validate predictions against cylinder expansion tests . For sensitivity analysis, simulate shock initiation thresholds using Ignition and Growth models .

Methodological Considerations

- Contradictions in Data : Discrepancies in degradation rates or isotopic fractionation may arise from matrix effects (e.g., soil organic content). Address these by standardizing test conditions (e.g., OECD guidelines) and using isotopically labeled analogs .

- Experimental Design : For thermal studies, ensure heating rates ≤5°C/min in TGA to avoid kinetic artifacts. In environmental assays, include sterile controls to distinguish biotic/abiotic processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。